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Compound of Interest

Compound Name: Chloroform

Cat. No.: B151607 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize protein

contamination during chloroform extractions of nucleic acids.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein contamination in a phenol-chloroform extraction?

A1: The most common cause of protein contamination is the aspiration of the protein- and lipid-

containing interphase between the aqueous and organic layers during the transfer of the

aqueous phase.[1] Incomplete cell lysis and insufficient denaturation of proteins can also

contribute to contamination.[2]

Q2: What is an acceptable A260/A280 ratio for pure DNA and RNA?

A2: A 260/280 ratio of approximately 1.8 is generally considered "pure" for DNA, while a ratio of

around 2.0 is accepted as "pure" for RNA.[3] Ratios lower than this often indicate the presence

of protein or residual phenol contamination.[3][4]

Q3: Can I still use a sample with a low A260/A280 ratio for downstream applications?

A3: While it depends on the sensitivity of the downstream application, it is generally

recommended to further purify samples with low A260/A280 ratios. Protein contamination can

inhibit enzymatic reactions such as PCR and sequencing.[5]
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Q4: What is the white, fluffy material at the interface between the aqueous and organic layers?

A4: This white precipitate is typically composed of denatured proteins.[6] Its presence is a

visual indicator that the extraction is successfully removing proteins from your sample.

However, it is crucial to avoid transferring this material with the aqueous phase.

Q5: How can I improve the separation between the aqueous and organic phases?

A5: The addition of isoamyl alcohol to the chloroform (typically in a 24:1 ratio of

chloroform:isoamyl alcohol) can help to reduce foaming and improve the sharpness of the

interface, making it easier to separate the phases. Using phase-lock gels can also create a

solid barrier between the two phases, preventing interphase contamination.

Troubleshooting Guides
Issue 1: Low A260/A280 Ratio (<1.8 for DNA, <2.0 for
RNA)
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Possible Cause Recommended Solution

Protein Contamination

Perform a second chloroform extraction to

remove residual proteins.[6] Ensure complete

mixing during the extraction to allow for proper

partitioning of proteins into the organic phase.

For subsequent extractions, be more careful to

avoid aspirating the interphase. Leave a small

amount of the aqueous phase behind to ensure

purity.

Phenol Contamination

After the phenol-chloroform extraction, perform

an additional extraction with chloroform alone to

remove residual phenol from the aqueous

phase.[6]

Ensure complete phase separation by adequate

centrifugation time and speed.

Incomplete Cell Lysis

Optimize your lysis protocol to ensure all cells

are lysed before beginning the extraction. This

may involve longer incubation times or the use

of more potent lysis buffers.[2]

Issue 2: Visible Particulate Matter or Cloudiness in the
Final Sample

Possible Cause Recommended Solution

Carryover of Insoluble Debris

Centrifuge the final sample at high speed and

carefully transfer the supernatant to a new tube,

leaving any pelleted material behind.

Precipitation of Salts

Ensure that the ethanol washes are performed

correctly to remove residual salts. You can

increase the number of wash steps if salt

contamination is suspected.[4]
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Data Presentation
The following tables summarize data from studies comparing the purity and yield of DNA

extracted by phenol-chloroform methods versus other common techniques.

Table 1: Comparison of DNA Purity (A260/A280 Ratio) Across Different Extraction Methods

Extraction Method Mean A260/A280 Ratio Reference

Phenol-Chloroform 1.826 Ghaheri et al., 2016[7]

Salting Out Method 1 1.842 Ghaheri et al., 2016[7]

Salting Out Method 2 1.928 Ghaheri et al., 2016[7]

Commercial Kit 1.857 Ghaheri et al., 2016[7]

Phenol-Chloroform 1.75 - 1.78 de Oliveira et al., 2020[6]

Commercial Kit 1.83 - 1.84 de Oliveira et al., 2020[6]

Table 2: Comparison of DNA Yield Across Different Extraction Methods

Extraction Method Mean DNA Yield (ng/µL) Reference

Phenol-Chloroform 302.00 Ghaheri et al., 2016[7]

Salting Out Method 1 368.43 Ghaheri et al., 2016[7]

Salting Out Method 2 21.40 Ghaheri et al., 2016[7]

Commercial Kit 24.00 Ghaheri et al., 2016[7]

Phenol-Chloroform (G. gallus

bloodmeal)
85.75 de Oliveira et al., 2020[6]

Commercial Kit (G. gallus

bloodmeal)
27.25 de Oliveira et al., 2020[6]

Experimental Protocols

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723369/
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723369/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Standard Phenol-Chloroform-Isoamyl
Alcohol (PCI) Extraction

Lysis: Start with your cell or tissue lysate in an appropriate buffer.

First Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

Mixing: Vortex vigorously for 15-30 seconds to create an emulsion.

Phase Separation: Centrifuge at 12,000 x g for 10-15 minutes at 4°C. The mixture will

separate into three phases: a lower organic phase, a middle interphase with precipitated

protein, and an upper aqueous phase containing the nucleic acids.

Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a

new microfuge tube. Be extremely careful not to disturb the interphase.

Precipitation: Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold

100% ethanol to the aqueous phase.

Incubation: Incubate at -20°C for at least one hour to precipitate the nucleic acids.

Pelleting: Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acids.

Washing: Carefully discard the supernatant and wash the pellet with 70% ethanol.

Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate buffer (e.g., TE

buffer or nuclease-free water).

Protocol 2: Optimized PCI Extraction with Second
Chloroform Wash

Lysis and First Extraction: Follow steps 1-5 from Protocol 1.

Second Chloroform Extraction: To the recovered aqueous phase, add an equal volume of

Chloroform:Isoamyl Alcohol (24:1).

Mixing and Phase Separation: Vortex for 15-30 seconds and centrifuge at 12,000 x g for 5-

10 minutes at 4°C.
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Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microfuge

tube.

Precipitation, Washing, and Resuspension: Follow steps 6-10 from Protocol 1.

Visualizations
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Caption: Standard and optimized chloroform extraction workflow.
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Low A260/A280 Ratio

Was the interphase disturbed?

Was cell lysis complete?

No

Solution:
- Be more careful during aspiration.

- Leave some aqueous phase behind.
- Use a phase-lock gel.

Yes

Solution:
- Optimize lysis protocol
 (e.g., longer incubation).

No

Perform a second
chloroform extraction.

Yes

Click to download full resolution via product page

Caption: Troubleshooting low A260/A280 ratios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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